2-Chloro-4-fluoro-5-methylbenzyl bromide
Overview
Description
2-Chloro-4-fluoro-5-methylbenzyl bromide is an organic compound with the molecular formula C8H7BrClF It is a derivative of benzene, where the benzene ring is substituted with bromomethyl, chloro, fluoro, and methyl groups
Preparation Methods
The synthesis of 2-Chloro-4-fluoro-5-methylbenzyl bromide typically involves the bromination of a suitable precursor. One common method involves the bromination of 2-chloro-4-fluoro-5-methylbenzyl alcohol using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-Chloro-4-fluoro-5-methylbenzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted benzene derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced benzene derivatives.
Common reagents and conditions used in these reactions vary depending on the desired product and the specific reaction pathway. Major products formed from these reactions include substituted benzene derivatives with different functional groups.
Scientific Research Applications
2-Chloro-4-fluoro-5-methylbenzyl bromide has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern allows for selective functionalization, making it valuable in the development of new synthetic methodologies.
Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical agents, particularly those requiring specific halogenated aromatic structures. Its derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Materials Science: The compound’s unique chemical properties make it suitable for the development of advanced materials, including polymers and coatings with specific functional properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-5-methylbenzyl bromide depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. The molecular targets and pathways involved are typically related to the specific functional groups present in the compound and their reactivity towards different reagents.
Comparison with Similar Compounds
2-Chloro-4-fluoro-5-methylbenzyl bromide can be compared with other similar compounds such as:
1-(Bromomethyl)-2-chloro-4-fluorobenzene: Lacks the methyl group, which may affect its reactivity and applications.
1-(Bromomethyl)-2-chloro-5-methylbenzene:
1-(Bromomethyl)-4-fluoro-5-methylbenzene: Lacks the chloro group, which can alter its reactivity and applications.
The presence of the bromomethyl, chloro, fluoro, and methyl groups in this compound makes it unique, providing a distinct combination of chemical properties that can be leveraged in various scientific and industrial applications.
Properties
IUPAC Name |
1-(bromomethyl)-2-chloro-4-fluoro-5-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClF/c1-5-2-6(4-9)7(10)3-8(5)11/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZPWODBGNIGPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)Cl)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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